molecular formula C10H9BrN2 B1371746 4-Amino-7-bromo-8-methylquinoline CAS No. 1189106-52-2

4-Amino-7-bromo-8-methylquinoline

Cat. No.: B1371746
CAS No.: 1189106-52-2
M. Wt: 237.1 g/mol
InChI Key: BEYAXBLNXNFZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-7-bromo-8-methylquinoline is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-7-bromo-8-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-7-bromo-8-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-8-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYAXBLNXNFZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C(C=CN=C12)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670931
Record name 7-Bromo-8-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-52-2
Record name 7-Bromo-8-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-7-bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and well-established synthetic pathway for the preparation of 4-Amino-7-bromo-8-methylquinoline. This important heterocyclic compound serves as a valuable building block in medicinal chemistry and drug discovery, exhibiting a range of biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology for the synthesis, supported by mechanistic insights and references to authoritative literature. The presented synthesis is a four-step sequence commencing with the construction of the quinoline core, followed by strategic functional group manipulations to achieve the desired substitution pattern.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals. Their diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, have made them a subject of intense research in the field of medicinal chemistry. The precise substitution pattern on the quinoline ring system is crucial in modulating the biological activity of these compounds. 4-Amino-7-bromo-8-methylquinoline is a specifically substituted quinoline that presents a unique combination of functional groups, making it an attractive intermediate for the synthesis of more complex molecules with potential therapeutic applications. The synthesis of this molecule, however, presents a challenge in achieving the desired regioselectivity for the introduction of the amino, bromo, and methyl groups. This guide delineates a logical and efficient synthetic strategy to overcome these challenges.

Proposed Synthetic Pathway

The synthesis of 4-Amino-7-bromo-8-methylquinoline is strategically designed as a four-step process. This pathway ensures high regioselectivity and good overall yield by introducing the substituents in a controlled manner. The key stages of this synthesis are:

  • Gould-Jacobs Reaction: Formation of the 8-methyl-4-hydroxyquinoline core from o-toluidine and diethyl (ethoxymethylene)malonate.

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group to yield 4-chloro-8-methylquinoline.

  • Regioselective Bromination: Introduction of a bromine atom at the 7-position of the quinoline ring.

  • Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amino group to furnish the final product.

The overall synthetic scheme is depicted below:

Synthesis_Pathway o-toluidine o-toluidine Intermediate_A 8-Methylquinolin-4-ol o-toluidine->Intermediate_A Gould-Jacobs Reaction DEEM Diethyl (ethoxymethylene)malonate DEEM->Intermediate_A Intermediate_B 4-Chloro-8-methylquinoline Intermediate_A->Intermediate_B Chlorination (POCl3) Intermediate_C 7-Bromo-4-chloro-8-methylquinoline Intermediate_B->Intermediate_C Bromination (Br2) Final_Product 4-Amino-7-bromo-8-methylquinoline Intermediate_C->Final_Product Amination (NH3)

Caption: Overall synthetic workflow for 4-Amino-7-bromo-8-methylquinoline.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 8-Methylquinolin-4-ol via Gould-Jacobs Reaction

The initial step involves the construction of the quinoline core using the Gould-Jacobs reaction, a reliable method for synthesizing 4-hydroxyquinolines.[1] This reaction proceeds through a condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.

Reaction:

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_product Product o-toluidine o-toluidine Intermediate_A 8-Methylquinolin-4-ol o-toluidine->Intermediate_A + DEEM Diethyl (ethoxymethylene)malonate DEEM->Intermediate_A Heat

Caption: Gould-Jacobs reaction for the synthesis of 8-Methylquinolin-4-ol.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of o-toluidine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 130-140 °C for 2 hours.

  • The reaction mixture is then added to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250 °C and maintained at this temperature for 30 minutes to effect cyclization.

  • After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated solid is collected by filtration.

  • The crude product is washed with petroleum ether and then recrystallized from ethanol or acetic acid to afford pure 8-methylquinolin-4-ol.

Mechanistic Insight: The reaction is initiated by a nucleophilic attack of the amino group of o-toluidine on the electron-deficient carbon of the ethoxymethylene group of diethyl (ethoxymethylene)malonate, followed by the elimination of ethanol to form an enamine intermediate. Subsequent thermal cyclization proceeds via an intramolecular electrophilic attack of the aniline ring onto the ester carbonyl group, followed by elimination of a second molecule of ethanol to form the quinoline ring.

Step 2: Chlorination of 8-Methylquinolin-4-ol

The 4-hydroxy group of the quinoline is then converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Reaction:

Chlorination_Reaction cluster_reactants Reactant cluster_reagent Reagent cluster_product Product Intermediate_A 8-Methylquinolin-4-ol Intermediate_B 4-Chloro-8-methylquinoline Intermediate_A->Intermediate_B + POCl3, Heat POCl3 POCl3

Caption: Chlorination of 8-Methylquinolin-4-ol to 4-Chloro-8-methylquinoline.

Experimental Protocol:

  • A mixture of 8-methylquinolin-4-ol (1.0 eq) and phosphorus oxychloride (3.0-5.0 eq) is heated at reflux (around 110 °C) for 2-3 hours.

  • After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The acidic solution is neutralized with a base, such as aqueous ammonia or sodium carbonate, until the product precipitates.

  • The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or acetone provides pure 4-chloro-8-methylquinoline.

Mechanistic Insight: The reaction proceeds through the initial formation of a phosphate ester intermediate by the reaction of the hydroxyl group with phosphorus oxychloride. This is followed by a nucleophilic attack of the chloride ion on the C4 position of the quinoline ring, leading to the displacement of the phosphate group and the formation of the 4-chloro derivative.

Step 3: Regioselective Bromination of 4-Chloro-8-methylquinoline

This step is crucial for introducing the bromine atom at the desired C7 position. The regioselectivity is governed by the electronic and steric effects of the substituents already present on the quinoline ring.

Reaction:

Bromination_Reaction cluster_reactants Reactant cluster_reagent Reagent cluster_product Product Intermediate_B 4-Chloro-8-methylquinoline Intermediate_C 7-Bromo-4-chloro-8-methylquinoline Intermediate_B->Intermediate_C + Br2, Acetic Acid Br2 Br2

Caption: Regioselective bromination of 4-Chloro-8-methylquinoline.

Experimental Protocol:

  • 4-Chloro-8-methylquinoline (1.0 eq) is dissolved in a suitable solvent such as glacial acetic acid.

  • A solution of bromine (1.0-1.1 eq) in glacial acetic acid is added dropwise to the quinoline solution at room temperature with stirring.

  • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

  • The mixture is then poured into an aqueous solution of sodium bisulfite to quench the excess bromine.

  • The precipitated product is collected by filtration, washed with water, and dried. Purification by recrystallization from a solvent like ethanol yields pure 7-bromo-4-chloro-8-methylquinoline.

Mechanistic Insight: The bromination of the quinoline ring is an electrophilic aromatic substitution reaction. The 8-methyl group is an activating, ortho,para-directing group, while the 4-chloro substituent and the nitrogen in the pyridine ring are deactivating. Electrophilic attack is therefore favored on the benzene ring. The C7 position is para to the activating methyl group, making it the most favorable site for bromination.

Step 4: Amination of 7-Bromo-4-chloro-8-methylquinoline

The final step involves the conversion of the 4-chloro group to a 4-amino group via a nucleophilic aromatic substitution (SNAAr) reaction.

Reaction:

Amination_Reaction cluster_reactants Reactant cluster_reagent Reagent cluster_product Product Intermediate_C 7-Bromo-4-chloro-8-methylquinoline Final_Product 4-Amino-7-bromo-8-methylquinoline Intermediate_C->Final_Product + NH3, Heat, Pressure NH3 NH3

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Amino-7-bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Fragmentation Landscape of a Novel Quinoline Derivative

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted mass spectrometry fragmentation of 4-Amino-7-bromo-8-methylquinoline, a substituted quinoline with potential significance in medicinal chemistry.

As a Senior Application Scientist, my objective extends beyond a mere recitation of potential fragment ions. This document is structured to provide a logical and scientifically-grounded narrative, elucidating the why behind the predicted fragmentation pathways. We will delve into the electronic and steric influences of the amino, bromo, and methyl substituents on the quinoline core, offering a predictive framework rooted in the fundamental principles of mass spectrometry. Every proposed mechanism is supported by established fragmentation patterns of analogous structures, ensuring a self-validating and authoritative resource.

The Molecular Blueprint: Understanding 4-Amino-7-bromo-8-methylquinoline

The subject of our investigation, 4-Amino-7-bromo-8-methylquinoline, is a heterocyclic aromatic compound. Its structure, comprised of a quinoline scaffold substituted with an amino group at the 4-position, a bromine atom at the 7-position, and a methyl group at the 8-position, presents a unique landscape for mass spectrometric fragmentation. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing (by induction) and bulky bromine atom on the electron-deficient quinoline ring system will dictate the primary fragmentation pathways.

Molecular Formula: C₁₀H₉BrN₂ Monoisotopic Mass: 250.9953 u

The presence of bromine is a key isotopic signature to look for in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This will result in a characteristic M+2 isotope pattern for all bromine-containing fragment ions, providing a powerful diagnostic tool for tracking the fragmentation of the molecule.

Ionization Strategy: Electrospray Ionization (ESI) for Optimal Analysis

Given the presence of the basic amino group, positive-ion electrospray ionization (ESI) is the recommended method for generating the protonated molecule, [M+H]⁺. ESI is a soft ionization technique that typically produces an abundant precursor ion with minimal in-source fragmentation, which is ideal for subsequent tandem mass spectrometry (MS/MS) experiments.[1] The protonation is most likely to occur at the more basic nitrogen of the amino group or the quinoline ring nitrogen. The exact site of protonation can influence the subsequent fragmentation pathways.

Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

Upon isolation of the protonated molecule [M+H]⁺ (m/z 252.0031) in a tandem mass spectrometer, collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) will induce fragmentation. The following sections detail the most probable fragmentation pathways, supported by established principles of ion chemistry.

Initial Fragmentation: The Role of the Substituents

The initial fragmentation events are anticipated to be driven by the lability of the substituents and the stability of the resulting fragment ions and neutral losses.

  • Loss of a Methyl Radical (•CH₃): The bond between the quinoline ring and the 8-methyl group is a likely site of initial cleavage. This would result in the loss of a methyl radical (15 Da) to form a stable, even-electron ion at m/z 237.0. This fragmentation is common for methyl-substituted aromatic compounds.[2]

  • Loss of Ammonia (NH₃): The 4-amino group can be eliminated as a neutral ammonia molecule (17 Da) following protonation. This would lead to the formation of an ion at m/z 235.0.

  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond would result in the loss of a bromine radical (79/81 Da). This would generate a fragment ion at m/z 173.1. The stability of the resulting aryl cation makes this a plausible pathway.

Major Predicted Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways of protonated 4-Amino-7-bromo-8-methylquinoline.

Fragmentation_Pathway M [M+H]⁺ m/z 252.0 F1 [M+H - •CH₃]⁺ m/z 237.0 M->F1 - •CH₃ (15 Da) F2 [M+H - NH₃]⁺ m/z 235.0 M->F2 - NH₃ (17 Da) F3 [M+H - •Br]⁺ m/z 173.1 M->F3 - •Br (79/81 Da) F1a [F1 - HCN]⁺ m/z 210.0 F1->F1a - HCN (27 Da) F2a [F2 - •Br]⁺ m/z 156.1 F2->F2a - •Br (79/81 Da) F3a [F3 - •CH₃]⁺ m/z 158.1 F3->F3a - •CH₃ (15 Da) F3b [F3 - HCN]⁺ m/z 146.1 F3->F3b - HCN (27 Da)

Caption: Predicted major fragmentation pathways of protonated 4-Amino-7-bromo-8-methylquinoline.

Rationale and Mechanistic Insights
  • [M+H - •CH₃]⁺ (m/z 237.0): The loss of the methyl radical is a common fragmentation pathway for alkyl-substituted aromatic compounds. The resulting ion is stabilized by the aromatic system. Subsequent fragmentation of this ion could involve the loss of hydrogen cyanide (HCN) from the quinoline ring, a characteristic fragmentation of quinolines, to yield a fragment at m/z 210.0.[2]

  • [M+H - NH₃]⁺ (m/z 235.0): The elimination of ammonia from protonated aromatic amines is a well-documented fragmentation pathway. The resulting ion would be a bromo-methyl-substituted quinoline cation. This ion would be expected to subsequently lose a bromine radical to form an ion at m/z 156.1.

  • [M+H - •Br]⁺ (m/z 173.1): The loss of the bulky bromine atom as a radical is a favorable process. The resulting 4-amino-8-methylquinolinium ion is stabilized by the electron-donating amino and methyl groups. This fragment ion could then undergo two primary fragmentation pathways: loss of a methyl radical to form an ion at m/z 158.1, or loss of HCN from the quinoline ring to produce a fragment at m/z 146.1.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions, their proposed elemental compositions, and the neutral losses from the protonated precursor ion.

m/z (Predicted) Proposed Elemental Composition Neutral Loss Notes
252.0031C₁₀H₁₀BrN₂⁺-[M+H]⁺ Precursor Ion
237.0C₉H₇BrN₂⁺•CH₃Loss of methyl radical
235.0C₁₀H₇BrN⁺NH₃Loss of ammonia
210.0C₈H₆BrN⁺•CH₃, HCNSequential loss from [M+H]⁺
173.1C₁₀H₁₀N₂⁺•BrLoss of bromine radical
158.1C₉H₇N₂⁺•Br, •CH₃Sequential loss from [M+H]⁺
156.1C₁₀H₈N⁺NH₃, •BrSequential loss from [M+H]⁺
146.1C₉H₇N⁺•Br, HCNSequential loss from [M+H]⁺

Experimental Protocol: A Self-Validating Workflow for Analysis

To empirically validate the predicted fragmentation patterns, a robust and well-controlled experimental workflow is essential. The following protocol outlines a comprehensive approach using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of 4-Amino-7-bromo-8-methylquinoline and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (if applicable): For analysis in complex matrices (e.g., plasma, tissue extracts), perform a protein precipitation or solid-phase extraction (SPE) to remove interfering substances. Spike the matrix extract with the working solutions to prepare calibration standards and quality control samples.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good retention and separation of the aromatic analyte.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 30 - 40 °C.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (Nitrogen): 30 - 50 psi.

  • Drying Gas (Nitrogen) Flow: 8 - 12 L/min.

  • Drying Gas Temperature: 300 - 350 °C.

  • MS Acquisition Mode:

    • Full Scan MS: Acquire data over a mass range of m/z 50 - 500 to observe the protonated molecule and any in-source fragments.

    • Tandem MS (MS/MS): Perform product ion scans of the protonated molecule (m/z 252.0). Use a collision energy ramp (e.g., 10 - 40 eV) to generate a comprehensive fragmentation spectrum.

  • Data Acquisition: Acquire data in centroid mode for accurate mass measurements.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Q-TOF MS Analysis cluster_data Data Analysis P1 Standard Weighing & Stock Solution P2 Serial Dilution for Working Solutions P1->P2 P3 Matrix Spike (if applicable) P2->P3 L1 Injection P3->L1 L2 Reversed-Phase C18 Column L1->L2 L3 Gradient Elution L2->L3 M1 Positive ESI L3->M1 M2 Full Scan MS M1->M2 M3 Tandem MS (CID) M1->M3 D1 Accurate Mass Determination M2->D1 D2 Fragmentation Pattern Analysis M3->D2 D1->D2 D3 Structural Elucidation D2->D3

Caption: A comprehensive experimental workflow for the LC-QTOF-MS analysis of 4-Amino-7-bromo-8-methylquinoline.

Conclusion: A Predictive Framework for Structural Elucidation

This in-depth technical guide provides a comprehensive and scientifically-grounded framework for understanding the mass spectrometric fragmentation of 4-Amino-7-bromo-8-methylquinoline. By synthesizing established fragmentation principles of substituted quinolines and aromatic compounds, we have predicted the major fragmentation pathways and provided a detailed, self-validating experimental protocol for their empirical confirmation.

The interplay of the amino, bromo, and methyl substituents on the quinoline core is expected to yield a rich and informative fragmentation spectrum. The characteristic isotopic signature of bromine will serve as an invaluable tool in confirming the proposed fragmentation pathways. The outlined LC-QTOF-MS methodology provides a robust platform for acquiring high-resolution, accurate-mass data, which is essential for confident structural elucidation.

This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge and practical insights necessary to confidently analyze this and similar novel chemical entities. The principles and methodologies detailed herein are broadly applicable and serve as a testament to the power of mass spectrometry in modern chemical analysis.

References

  • O'Donnell, G., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. ResearchGate. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2021). PMC. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). National Center for Biotechnology Information. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). National Center for Biotechnology Information. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2017). PMC. [Link]

  • Quantitative analysis of small molecules in biological samples. SlideShare. [Link]

  • The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). ResearchGate. [Link]

  • DOT Language. (2024). Graphviz. [Link]

Sources

An In-Depth Technical Guide to 4-Amino-7-bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-7-bromo-8-methylquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its molecular structure, physicochemical properties, and a plausible synthetic pathway. Furthermore, it explores the compound's potential reactivity, spectroscopic characteristics, and its promising biological activities, including anticancer and antimalarial applications. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge and practical insights into this versatile quinoline derivative.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in the realm of drug discovery, with a rich history of therapeutic applications.[1] The 4-aminoquinoline scaffold, in particular, is the backbone of several established drugs, most notably in the treatment of malaria.[1][2][3] The strategic substitution on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on a specific derivative, 4-Amino-7-bromo-8-methylquinoline, which incorporates a bromine atom at the 7-position, a methyl group at the 8-position, and an amino group at the 4-position. This unique combination of functional groups imparts distinct electronic and steric properties, making it a compelling candidate for further investigation in various therapeutic areas.[4]

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Amino-7-bromo-8-methylquinoline is characterized by a quinoline core with three key substituents. The amino group at the C4 position is a strong electron-donating group, influencing the electron density of the heterocyclic ring. The bromine atom at the C7 position, a halogen, acts as a weak deactivating group through induction but can participate in halogen bonding and serves as a handle for further synthetic modifications. The methyl group at the C8 position provides steric bulk and is a weak electron-donating group.

Molecular Details

PropertyValueSource(s)
Molecular Formula C₁₀H₉BrN₂[4][5]
Molecular Weight 237.10 g/mol [4][5]
IUPAC Name 7-bromo-8-methylquinolin-4-amine[4]
CAS Number 1189106-52-2[4]
SMILES String CC1=C(C=CC2=C(C=CN=C12)N)Br[4]
InChI Key BEYAXBLNXNFZSL-UHFFFAOYSA-N[5]
Physical Form Solid[5]

graph "Molecular_Structure_of_4_Amino_7_bromo_8_methylquinoline" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1.5!", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="1.3,-1.5!"]; C4a [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.3,-1.5!"]; C6 [label="C", pos="-2,0!"]; C7 [label="C", pos="-1.3,1.5!"]; C8 [label="C", pos="-2.6,1.5!"]; C8a [label="C", pos="-0.65,2.75!"];

// Substituent nodes N_amino [label="NH₂", pos="2.6,-1.5!", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle]; Br [label="Br", pos="-2.6,-1.5!", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=circle]; CH3 [label="CH₃", pos="-3.9,1.5!", fontcolor="#202124"];

// Quinoline ring bonds C4a -- N1; N1 -- C8a; C8a -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a;

// Substituent bonds C4 -- N_amino; C7 -- Br; C8 -- CH3;

// Double bonds (represented by thicker lines for visual distinction) edge [penwidth=3]; N1 -- C2; C3 -- C4; C5 -- C6; C7 -- C8a; }

Caption: 2D Molecular Structure of 4-Amino-7-bromo-8-methylquinoline.

Synthesis of 4-Amino-7-bromo-8-methylquinoline: A Plausible Experimental Protocol

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Bromo-3-methylaniline C Intermediate A A->C Gould-Jacobs reaction B Diethyl (ethoxymethylene)malonate B->C D 7-Bromo-4-hydroxy-8-methylquinoline C->D Thermal cyclization E 7-Bromo-4-chloro-8-methylquinoline D->E Chlorination (POCl₃) F 4-Amino-7-bromo-8-methylquinoline E->F Amination (NH₃ source)

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 4-Amino-7-bromo-8-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5][6] The specific compound, 4-Amino-7-bromo-8-methylquinoline, represents a highly versatile starting material for drug discovery campaigns. Its structure is pre-validated by nature and clinical success (e.g., the 4-aminoquinoline core of Chloroquine) and is strategically functionalized for chemical diversification.[7]

This guide provides an in-depth exploration of 4-Amino-7-bromo-8-methylquinoline as a building block for creating novel therapeutic agents. We will detail robust synthetic protocols for its diversification and provide standardized methods for biological evaluation, focusing primarily on the anticancer applications frequently associated with quinoline derivatives.[1][8]

The key features of this scaffold are:

  • The 4-Amino Group: Essential for key hydrogen bonding interactions in many biological targets. It serves as a handle for amide or secondary amine formation.

  • The 7-Bromo Substituent: An ideal functional group for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups to explore Structure-Activity Relationships (SAR).[4]

  • The 8-Methyl Group: This group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. It can also induce a non-planar conformation, which may be crucial for selective binding to certain protein targets and can abolish activity in other cases.[9]

The overall workflow for leveraging this compound in a drug discovery program is outlined below.

G cluster_0 Phase 1: Synthesis & Diversification cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Optimization A Starting Material: 4-Amino-7-bromo-8-methylquinoline B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Diversification Reactions C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Diversification Reactions D Derivative Library (Novel Chemical Entities) B->D C->D E In Vitro Cytotoxicity Screening (e.g., MTT Assay) D->E Screening F Target-Based Screening (e.g., Kinase Inhibition Assay) D->F Screening G Hit Compound Identification E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H Data Analysis I Lead Compound Optimization H->I I->B Iterative Synthesis

Caption: Drug Discovery Workflow using 4-Amino-7-bromo-8-methylquinoline.

Part 1: Protocols for Synthetic Diversification

The bromine atom at the C7 position is the primary site for diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability, functional group tolerance, and broad substrate scope.

Protocol 1.1: Suzuki-Miyaura C-C Coupling

This protocol details the formation of a carbon-carbon bond between the C7 position of the quinoline and various boronic acids or esters. This reaction is fundamental for introducing new aryl or heteroaryl moieties.

Rationale: The Suzuki-Miyaura coupling is one of the most robust C-C bond-forming reactions.[10] The mechanism involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product.[11] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like dehalogenation.

Caption: General scheme for Suzuki-Miyaura coupling at the C7 position.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Amino-7-bromo-8-methylquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst. A common choice is Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a ligand like SPhos or XPhos (0.1 eq). The choice of ligand can be critical for challenging substrates.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) species is oxygen-sensitive.

  • Solvent Addition: Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME/water) via syringe. The solvent choice can significantly impact reaction efficiency.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient).

Protocol 1.2: Buchwald-Hartwig C-N Coupling

This protocol enables the formation of a carbon-nitrogen bond, allowing for the synthesis of various 7-aminoquinoline derivatives. This is a powerful method for introducing secondary or tertiary amine functionalities.

Rationale: The Buchwald-Hartwig amination is the premier method for aryl C-N bond formation.[12] The catalytic cycle is similar to the Suzuki coupling but involves an amine as the nucleophile.[13][14] The choice of base is critical; strong, non-nucleophilic bases like NaOtBu or LHMDS are often required to deprotonate the amine nucleophile without competing in the reaction. The ligand choice is paramount for preventing catalyst decomposition and promoting the reductive elimination step.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., BINAP or DavePhos, 0.08 eq) to a Schlenk flask.

  • Reagent Addition: Add the base (e.g., NaOtBu or K₃PO₄, 1.4 eq), followed by 4-Amino-7-bromo-8-methylquinoline (1.0 eq) and the desired amine (1.2 eq).

  • Inert Atmosphere & Solvent: Seal the flask, remove from the glovebox (if used), and add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 1-12 hours.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-C (aryl-aryl)C-N (aryl-amine)
Nucleophile Organoboron speciesPrimary/Secondary Amine
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand SPhos, XPhos, PPh₃BINAP, DavePhos, Xantphos
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₂CO₃, LHMDS
Common Solvents Dioxane, Toluene, DME/H₂ODioxane, Toluene

Part 2: Protocols for Biological Evaluation

Given the extensive literature on the anticancer properties of quinolines, we present protocols for initial in vitro screening.[1][15] Many quinoline-based drugs function as kinase inhibitors; therefore, a general kinase inhibition assay is also described.[16][17]

Protocol 2.1: MTT Cytotoxicity Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2.2: In Vitro Kinase Inhibition Assay

Principle: This protocol provides a general framework for assessing whether the synthesized compounds can inhibit the activity of a specific protein kinase (e.g., EGFR, VEGFR, CDKs). Many commercial kits are available (e.g., ADP-Glo™, Z'-LYTE™) that measure either the consumption of ATP or the formation of phosphorylated product.

Step-by-Step Methodology (based on ADP-Glo™ principle):

  • Reaction Setup: In a 96-well or 384-well plate, set up the kinase reaction. This typically includes the kinase buffer, the specific kinase enzyme, its corresponding substrate peptide, and ATP at its Kₘ concentration.

  • Compound Addition: Add the test compounds at various concentrations (typically a 10-point dose-response curve). Include positive control inhibitors and no-inhibitor (vehicle) controls.

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ATP Depletion & Detection: Stop the reaction by adding an ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP and converts the ADP produced into a detectable signal.

  • Signal Generation: Add a Kinase Detection Reagent, which contains luciferase and luciferin, to produce a luminescent signal that is proportional to the amount of ADP generated.

  • Measurement: After a brief incubation, measure the luminescence using a plate reader.

  • Data Analysis: Convert the luminescence signal to percent inhibition relative to the controls. Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF Inhibitor Quinoline Derivative (Potential Inhibitor) Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition

Caption: Potential targeting of oncogenic kinase pathways by quinoline derivatives.

Part 3: Structure-Activity Relationship (SAR) Insights

The initial screening of the synthesized library will generate data to build a preliminary SAR. This analysis is crucial for guiding the next round of synthesis in a lead optimization campaign.

Key Considerations for SAR Analysis:

  • C7-Substituent: How do changes at the C7 position affect activity?

    • Size and Sterics: Does a bulky aryl group improve potency over a smaller one? Bulky groups may enhance van der Waals interactions but could also cause steric clashes.

    • Electronics: Compare electron-donating groups (e.g., -OMe) with electron-withdrawing groups (e.g., -CF₃, -CN) on the C7-aryl ring. Electron-withdrawing groups can influence the pKa of the quinoline nitrogen, which can affect cell permeability and target engagement.[18]

    • Lipophilicity: Does increasing the lipophilicity of the C7-substituent correlate with increased potency or cytotoxicity? This can be quantified by calculating cLogP for each derivative.

  • C4-Amino Group: While not diversified in the initial protocols, this position is a key target for later optimization. Acylation or alkylation can modulate the hydrogen-bonding capacity and overall properties of the molecule.

Example Quantitative Data Summary

Compound IDC7-Substituent (Ar)Kinase X IC₅₀ (nM)MCF-7 IC₅₀ (µM)cLogP
Parent -Br>10,000>503.1
D-01 -Phenyl85012.54.5
D-02 -4-Methoxyphenyl6208.24.6
D-03 -4-Trifluoromethylphenyl1501.85.4
D-04 -3-Pyridyl91015.13.8
D-05 -N-Morpholinyl2,50028.03.0

Conclusion

4-Amino-7-bromo-8-methylquinoline is a powerful and versatile scaffold for medicinal chemistry. Its strategically placed functional groups allow for rapid and efficient diversification using modern synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols outlined in this guide provide a robust framework for synthesizing a library of novel derivatives and evaluating them in relevant biological assays. The resulting SAR data can then fuel iterative cycles of design and synthesis, ultimately leading to the discovery of potent and selective lead compounds for further drug development.

References

  • Vertex AI Search Result[1] Review on recent development of quinoline for anticancer activities. Source Not Specified.

  • Vertex AI Search Result[4] 4-Amino-7-bromo-8-methylquinoline. Smolecule.

  • Vertex AI Search Result[2] 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC.

  • Vertex AI Search Result[3] 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.

  • Vertex AI Search Result[5] Biological Activities of Quinoline Derivatives. ResearchGate.

  • Vertex AI Search Result[18] Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. ResearchGate.

  • Vertex AI Search Result[8] The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central.

  • Vertex AI Search Result[13] Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Vertex AI Search Result[16] Application Notes and Protocols for 2-Methyl-1H-imidazo[4,5-h]quinoline as a Potential Kinase Inhibitor. Benchchem.

  • Vertex AI Search Result[10] Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Benchchem.

  • Vertex AI Search Result[17] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.

  • Vertex AI Search Result[7] A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. PubMed.

  • Vertex AI Search Result[15] Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

  • Vertex AI Search Result[11] Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Vertex AI Search Result[9] 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180.

  • Vertex AI Search Result[14] How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.

  • Vertex AI Search Result[6] Biological activities of quinoline derivatives. PubMed.

  • Vertex AI Search Result[12] Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Vertex AI Search Result[19] Synthesis of 7-aminocoumarin by Buchwald-Hartwig cross coupling for specific protein labeling in living cells. PubMed.

Sources

Application Notes and Protocols for 4-Amino-7-bromo-8-methylquinoline in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in the development of functional materials, prized for its robust structure and versatile electronic properties. Within this class of compounds, 4-Amino-7-bromo-8-methylquinoline emerges as a particularly promising building block for advanced material science applications. Its unique substitution pattern, featuring a nucleophilic amino group and a synthetically versatile bromine atom, offers a dual-pronged approach to molecular engineering. This guide provides an in-depth exploration of the potential of 4-Amino-7-bromo-8-methylquinoline, complete with detailed protocols for its derivatization and application in areas such as organic light-emitting diodes (OLEDs) and fluorescent chemosensors.

Core Concepts: The Strategic Advantage of 4-Amino-7-bromo-8-methylquinoline

The utility of 4-Amino-7-bromo-8-methylquinoline in material science stems from its distinct structural features:

  • The Quinoline Core: This nitrogen-containing heterocyclic aromatic system provides a rigid and planar backbone, which is advantageous for charge transport and often imparts desirable photophysical properties. Quinoline derivatives are known to be effective in various applications, including as antibacterial, antifungal, and antitumor agents, and their unique electronic structure makes them suitable for use in organic light-emitting diodes (OLEDs).[1][2]

  • The 4-Amino Group: This electron-donating group significantly influences the electronic properties of the quinoline ring system. It can serve as a site for further functionalization, allowing for the attachment of other molecular moieties to tune the compound's solubility, processability, and electronic characteristics.[3][4][5]

  • The 7-Bromo Group: The bromine atom is an excellent leaving group for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This provides a powerful and versatile tool for creating new carbon-carbon bonds, enabling the synthesis of complex conjugated molecules, oligomers, and polymers with tailored electronic and optical properties.[7] The presence of bromine atoms on a quinoline ring can also enhance anticancer potency through synergistic effects with other substituents.[8]

  • The 8-Methyl Group: The methyl group at the 8-position can influence the molecule's solubility in organic solvents and its solid-state packing, which in turn can affect the performance of thin-film devices.

This combination of functional groups makes 4-Amino-7-bromo-8-methylquinoline a prime candidate for the development of novel materials for organic electronics and sensing applications.

Application in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are well-established as luminescent materials and charge transporters in OLEDs.[2] 4-Amino-7-bromo-8-methylquinoline can serve as a precursor to create novel materials for various layers within an OLED device, such as the emissive layer, hole transport layer, or electron transport layer.

Synthesis of a Biphenyl-Substituted Derivative for an Emissive Layer

A common strategy to enhance the performance of emissive materials is to extend their conjugation and introduce bulky side groups to prevent aggregation-caused quenching in the solid state. The Suzuki-Miyaura cross-coupling reaction is an ideal method for this purpose.[7]

Reaction Scheme:

G 4-Amino-7-bromo-8-methylquinoline 4-Amino-7-bromo-8-methylquinoline 4-Amino-7-(biphenyl-4-yl)-8-methylquinoline 4-Amino-7-(biphenyl-4-yl)-8-methylquinoline 4-Amino-7-bromo-8-methylquinoline->4-Amino-7-(biphenyl-4-yl)-8-methylquinoline Biphenyl-4-boronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O

General reaction scheme for the Suzuki coupling.

Protocol 2.1.1: Suzuki-Miyaura Cross-Coupling of 4-Amino-7-bromo-8-methylquinoline with Biphenyl-4-boronic acid

This protocol outlines a typical procedure for the synthesis of a novel emissive material.

Materials:

  • 4-Amino-7-bromo-8-methylquinoline

  • Biphenyl-4-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a round-bottom flask, add 4-Amino-7-bromo-8-methylquinoline (1.0 eq), biphenyl-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene and deionized water in a 4:1 ratio.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4-Amino-7-(biphenyl-4-yl)-8-methylquinoline.

Characterization:

The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The photophysical properties, including UV-Vis absorption and photoluminescence spectra in both solution and thin-film form, should be measured to evaluate its potential as an emissive material.

Fabrication of a Simple OLED Device

The newly synthesized material can be incorporated into a multilayer OLED device to evaluate its electroluminescent properties.

Device Architecture:

A typical device structure could be: ITO / PEDOT:PSS / Emissive Layer / TPBi / LiF / Al

G cluster_0 OLED Device Structure ITO ITO (Anode) PEDOTPSS PEDOT:PSS (Hole Injection Layer) ITO->PEDOTPSS EML Emissive Layer (e.g., 4-Amino-7-(biphenyl-4-yl)-8-methylquinoline) PEDOTPSS->EML TPBi TPBi (Electron Transport Layer) EML->TPBi LiF LiF (Electron Injection Layer) TPBi->LiF Al Al (Cathode) LiF->Al

A representative OLED device architecture.

Protocol 2.2.1: Spin-Coating and Thermal Evaporation for OLED Fabrication

This protocol outlines a general procedure for fabricating a simple OLED device.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • PEDOT:PSS aqueous dispersion

  • Synthesized emissive material (e.g., 4-Amino-7-(biphenyl-4-yl)-8-methylquinoline)

  • 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Spin-coater

  • Thermal evaporator

  • UV-Ozone cleaner

Procedure:

  • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal at 120 °C for 15 minutes in a glovebox.

  • Dissolve the synthesized emissive material in a suitable organic solvent (e.g., chloroform or chlorobenzene) and spin-coat it on top of the PEDOT:PSS layer. Anneal the film at an appropriate temperature to remove the solvent.

  • Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

  • Sequentially deposit a layer of TPBi (electron transport layer), a thin layer of LiF (electron injection layer), and a final layer of Al (cathode) onto the emissive layer.

  • Encapsulate the device to protect it from atmospheric moisture and oxygen.

Device Characterization:

The performance of the fabricated OLED should be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

Application as a Fluorescent Chemosensor for Metal Ions

The quinoline moiety is a well-known chelating agent for various metal ions. The amino group at the 4-position can enhance this chelating ability. The photophysical properties of quinoline derivatives are often sensitive to their local environment, making them excellent candidates for fluorescent chemosensors.[9]

Principle of Operation

The binding of a metal ion to the 4-aminoquinoline derivative can lead to changes in its fluorescence properties, such as an increase or decrease in fluorescence intensity (chelation-enhanced or -quenched fluorescence) or a shift in the emission wavelength. This change in fluorescence can be used to detect and quantify the presence of the target metal ion.

G 4-Amino-7-bromo-8-methylquinoline 4-Amino-7-bromo-8-methylquinoline Complex Complex 4-Amino-7-bromo-8-methylquinoline->Complex + Metal Ion Fluorescence Change Fluorescence Change Complex->Fluorescence Change

Mechanism of a fluorescent chemosensor.

Protocol for Evaluating Sensing Properties

This protocol outlines the steps to investigate the potential of 4-Amino-7-bromo-8-methylquinoline as a fluorescent chemosensor.

Materials:

  • 4-Amino-7-bromo-8-methylquinoline

  • A selection of metal salts (e.g., chlorides or nitrates of Cu²⁺, Zn²⁺, Fe³⁺, Ni²⁺, Co²⁺, etc.)

  • Spectroscopic grade solvents (e.g., acetonitrile, ethanol, or a mixture with water)

  • Fluorometer

Procedure:

  • Prepare a stock solution of 4-Amino-7-bromo-8-methylquinoline in a suitable solvent.

  • Prepare stock solutions of the various metal salts.

  • In a series of cuvettes, add a fixed amount of the 4-Amino-7-bromo-8-methylquinoline stock solution.

  • To each cuvette, add an increasing concentration of one of the metal ion solutions.

  • Record the fluorescence emission spectrum of each solution after each addition of the metal ion.

  • Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the sensitivity and selectivity of the sensor.

  • Repeat the experiment with different metal ions to assess the selectivity of the compound.

Data Analysis:

  • Selectivity: Compare the fluorescence response in the presence of different metal ions. A highly selective sensor will show a significant response to only one or a small group of metal ions.

  • Sensitivity: Determine the limit of detection (LOD) for the target metal ion from the titration data.

  • Binding Stoichiometry: A Job's plot analysis can be performed to determine the binding ratio between the sensor and the metal ion.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for any known hazards. For related compounds like 4-amino-7-chloroquinoline, hazards include being toxic if swallowed and causing serious eye irritation.[10]

Conclusion

4-Amino-7-bromo-8-methylquinoline is a versatile and promising building block for the development of advanced materials. Its strategically placed functional groups allow for a wide range of chemical modifications, enabling the synthesis of novel compounds with tailored properties for applications in organic electronics and chemical sensing. The protocols provided in this guide offer a starting point for researchers to explore the potential of this exciting molecule and to develop the next generation of high-performance materials.

References

  • Ajani, O. O., et al. (2022). Quinoline is one of the most important N-heteroarenes based on its diverse applications in chemical, medicinal, biological, and industrial fields. Frontiers in Chemistry.
  • Antinarelli, V., et al. (2015).
  • Chen, et al. (2023). Recently, in 2023, a palladium-catalyzed dehydrogenative aromatization was implemented for the synthesis of 4-aminoquinolines 66 from 2,3-dihydroquinolin-4(1H)-one 65 with amines. Frontiers in Chemistry.
  • Coimbra, J. S., et al. (2016). A second strategy consists of the use of a base like triethylamine or carbonate/bicarbonate, alone or in combination, which has allowed improvement of the reaction yield and reactivity of the 4-chloroquinoline 1 toward a broader group of alkylamines. Frontiers in Chemistry.
  • Dreger, A., et al. (2010). In 2010, a novel procedure for the preparation of 4-aminoquinolines 59 from 1-phenyl-substituted pyrazolium salts 58 was reported. Frontiers in Chemistry.
  • Guglielmo, S., et al. (2009).
  • Konstantinović, J., et al. (2018). The first consists of the direct coupling between the 4-chloroquinoline 1 and alkylamine in alcohol or DMF under extreme conditions (T > 120°C, t > 24 h). Frontiers in Chemistry.
  • Manohar, S., et al. (2010). From the classical strategies, it is possible to access 4-(substituted amino)quinoline 62 using 4-aminoquinoline 60. Frontiers in Chemistry.
  • Melato, S., et al. (2007). Under microwave, 4-aminoquinolines can be prepared using 4,7-dichloroquinoline and a variety of alkylamines (primary and secondary), anilines, and amine-N-heteroarenes, giving the desired products in good yields (80%–95%). Frontiers in Chemistry.
  • Romero, A. H., & Delgado, J. E. (2025). 4-Aminoquinoline has shown a high versatility for accumulating into the lysosome, vacuoles, and mitochondria, and other compartments like acidocalcisomes, which can be key for the design of specific types of chemotherapeutic agents like leishmanicidals. Frontiers in Chemistry.
  • Roldan, J., et al. (2020). Recently, chloroquine (CQ) and hydroxychloroquine (HCQ) have been used for COVID-19 treatment, although more studies are required to understand their real effectiveness. Frontiers in Chemistry.
  • Aghera, V. K., et al. (2022). Novel symmetric double quinoline derivatives have been synthesized using the Vilsmeier–Haack reagent and symmetric double amines. Novelty Journals. Available at: [Link]

  • Ökten, S., et al. (2025). The substituents on the quinoline ring play a crucial role in determining their antiproliferative effects against cancer cell lines. PMC. Available at: [Link]

  • Patel, R. B., et al. (2023). In synthetic laboratories, Suzuki–Miyaura cross-coupling was hugely applied as a key step in the total synthesis of natural products and in polymer synthesis. PMC. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Amino-8-bromo-2-methylquinoline. MySkinRecipes. Available at: [Link]

  • Kumar, A., et al. (2021). Quinoline itself has useful applications, most of the industrial organic compounds are synthesized starting from quinolone, for instance 8-hydroxyquinoline as the chelating agent used in organic light- emitting diodes, and quinolinic acid as the biosynthetic precursor of niacin. Chemistry Research Journal.
  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry.
  • Ökten, S., et al. (2020). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative.
  • Formica, M., et al. (2012). New fluorescent chemosensors for metal ions in solution.
  • Singh, A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 4-Amino-7-bromo-8-methylquinoline via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives are of paramount importance due to their broad spectrum of biological activities, including potential anticancer and antimicrobial properties.[1] 4-Amino-7-bromo-8-methylquinoline is one such molecule of significant interest. The precise arrangement of its functional groups—the amino, bromo, and methyl substituents on the quinoline core—is pivotal to its chemical reactivity and biological efficacy.

This application note provides a comprehensive, in-depth guide to the purification of 4-Amino-7-bromo-8-methylquinoline using column chromatography. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific principles that govern the separation process.

Physicochemical Properties and Purification Strategy

4-Amino-7-bromo-8-methylquinoline possesses a molecular formula of C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol .[3] Its structure, featuring a basic amino group and a polarizable bromine atom, imparts a moderate to high polarity. The primary challenge in its purification via silica gel chromatography stems from the basicity of the 4-amino group. The acidic silanol groups on the surface of silica gel can interact strongly with the basic amine, leading to significant peak tailing and poor separation.[4][5]

To counteract this, our strategy involves the use of a modified mobile phase containing a small percentage of a basic additive, triethylamine (TEA). TEA acts as a silanol suppressor, effectively masking the acidic sites on the stationary phase and allowing for the symmetrical elution of the basic analyte.[5][6]

Materials and Reagents

Material/Reagent Grade Supplier Example
Crude 4-Amino-7-bromo-8-methylquinolineSynthesis GradeN/A
Silica Gel60 Å, 230-400 meshSigma-Aldrich
n-HexaneHPLC GradeFisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
Triethylamine (TEA)Reagent Grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeVWR
Methanol (MeOH)HPLC GradeVWR
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma
Glass ColumnAppropriate size for scaleKimble Chase
Glass Wool/Cotton
SandSea Sand, washed & dried

Experimental Workflow

The overall workflow for the purification of 4-Amino-7-bromo-8-methylquinoline is depicted below. This process begins with the crucial step of developing a suitable solvent system using Thin Layer Chromatography (TLC), followed by column preparation, sample application, elution, and finally, fraction analysis.

workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Post-Processing tlc 1. TLC Method Development (Hexane:EtOAc +/- TEA) column_prep 2. Column Packing (Slurry Method) tlc->column_prep Optimal Eluent sample_prep 3. Sample Preparation (Dry or Wet Loading) column_prep->sample_prep elution 4. Elution (Isocratic or Gradient) sample_prep->elution collection 5. Fraction Collection elution->collection frac_analysis 6. Fraction Analysis (TLC) collection->frac_analysis pooling 7. Pooling of Pure Fractions frac_analysis->pooling evaporation 8. Solvent Evaporation pooling->evaporation characterization 9. Purity & Identity Confirmation (NMR, MS) evaporation->characterization

Caption: Workflow for the purification of 4-Amino-7-bromo-8-methylquinoline.

Detailed Protocols

Part 1: Thin Layer Chromatography (TLC) for Method Development

The first and most critical step is to determine an appropriate mobile phase for the separation using TLC. The goal is to find a solvent system that provides good separation between the desired product and its impurities, with an Rf value for the product ideally between 0.2 and 0.4.

  • Prepare TLC Chambers: Line two separate TLC chambers with filter paper and add a small amount of two different solvent systems to start:

    • System A: 70:30 (v/v) n-Hexane:Ethyl Acetate

    • System B: 70:30:1 (v/v/v) n-Hexane:Ethyl Acetate:Triethylamine

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the prepared chambers and allow the solvent front to travel up the plate.

  • Visualize the Spots: Remove the plate and visualize the separated spots under a UV lamp (254 nm). 4-Aminoquinoline derivatives are UV active and should be visible.[7][8]

  • Analyze the Results: Compare the separation in both systems. The addition of TEA (System B) is expected to reduce the streaking of the amino compound, resulting in a more defined spot. Adjust the ratio of hexane to ethyl acetate to achieve the target Rf value. If the spots are too high (high Rf), increase the proportion of the less polar solvent (hexane). If the spots are too low (low Rf), increase the proportion of the more polar solvent (ethyl acetate).

Part 2: Column Chromatography Protocol

Once an optimal solvent system has been identified via TLC, you can proceed with the column chromatography.

Column Preparation (Slurry Packing Method):

  • Select Column Size: Choose a glass column with a diameter and length appropriate for the amount of crude material to be purified. A general rule of thumb is a silica gel mass of 50-100 times the mass of the crude product.

  • Prepare the Slurry: In a beaker, mix the calculated amount of silica gel with the initial, less polar mobile phase (e.g., 90:10 hexane:EtOAc) to form a homogenous slurry.

  • Pack the Column:

    • Secure the column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand on top of the glass wool.

    • Gently pour the silica slurry into the column.

    • Continuously tap the side of the column to ensure even packing and to dislodge any air bubbles.

    • Once the silica has settled, add another layer of sand on top to prevent disturbance of the silica bed upon sample and eluent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

Sample Loading:

  • Wet Loading (for highly soluble compounds): Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane. Carefully apply the solution to the top of the column using a pipette.

  • Dry Loading (recommended for less soluble compounds or for better resolution): Dissolve the crude product in a suitable solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

Elution and Fraction Collection:

  • Begin Elution: Carefully add the mobile phase to the top of the column.

  • Apply Pressure: Use gentle positive pressure (from a pump or hand bellows) to achieve a steady flow rate. A typical flow rate is a few milliliters per minute, depending on the column size.

  • Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.

  • Monitor the Separation: Periodically analyze the collected fractions by TLC to track the elution of the desired compound and any impurities.

Part 3: Analysis and Product Isolation
  • Analyze Fractions: Spot every few fractions on a TLC plate and develop it using the established solvent system.

  • Pool Pure Fractions: Identify the fractions containing the pure 4-Amino-7-bromo-8-methylquinoline (single spot on TLC with the correct Rf) and combine them in a larger flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Product Characterization: Dry the resulting solid under high vacuum. Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting

Problem Possible Cause Solution
Peak Tailing/Streaking on TLC and Column Strong interaction of the basic amino group with acidic silica.Add 0.5-1% triethylamine to the mobile phase.[5][9]
Poor Separation of Spots Inappropriate mobile phase polarity.Optimize the hexane:ethyl acetate ratio via TLC. Consider a different solvent system (e.g., dichloromethane/methanol).
Cracked or Channeled Silica Bed Improper column packing.Ensure the silica is packed as a uniform slurry and is not allowed to run dry.
Compound Crashes Out at Top of Column Poor solubility of the crude sample in the mobile phase.Use the dry loading method.
No Compounds Eluting from the Column Mobile phase is too non-polar.Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).

Alternative Strategy: Amino-Functionalized Silica

For particularly challenging separations of basic compounds, an alternative to adding TEA is to use an amino-functionalized silica gel column.[4][10] This stationary phase has a less acidic surface, which naturally minimizes the strong interactions with basic analytes, often providing excellent peak shape without the need for mobile phase modifiers.[4] The same principles of TLC method development and column packing apply, but without the addition of TEA to the eluent.

Conclusion

The purification of 4-Amino-7-bromo-8-methylquinoline by column chromatography is a critical step in ensuring the quality of this valuable research compound. By understanding the chemical properties of the molecule, particularly the basicity of the amino group, a logical and effective purification strategy can be implemented. The use of Thin Layer Chromatography for method development, coupled with the addition of triethylamine to the mobile phase to mitigate peak tailing, provides a robust and reliable protocol. This guide equips researchers with the necessary knowledge to successfully purify this and other similar amino-substituted heterocyclic compounds, thereby ensuring the integrity and reliability of their subsequent scientific investigations.

References

  • Manohar, S., Khan, S. I., & Rawat, D. S. (2010). Synthesis, antimalarial activity and cytotoxicity of 4-aminoquinoline–triazine conjugates. Bioorganic & Medicinal Chemistry Letters, 20(1), 322–325.
  • Biotage. (2023). When should amine-bonded columns be used for purification? Retrieved from [Link]

  • Frontiers. (2023).
  • ResearchGate. (2013). If triethylamine is used with a C18 column for a prolonged period, what will happen to the...? Retrieved from [Link]

  • MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(15), 5786.
  • PMC. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Young Pharmacists, 3(4), 302-307.
  • PubChem. (n.d.). 4-Amino-7-bromo-8-methylquinoline. Retrieved from a non-specific search as the direct page was not found in the initial search.
  • ACS Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Sorbent Technologies, Inc. (2022). Amino Silica Gel. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

Sources

Application Notes & Protocols: Advanced Recrystallization Techniques for 4-Aminoquinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, most notably antimalarials like chloroquine.[1][2][3][4] Achieving high purity of these compounds post-synthesis is critical for downstream applications, including pharmacological screening and drug development. Recrystallization is the definitive method for purifying solid organic compounds, yet its application to 4-aminoquinolines presents unique challenges due to their specific physicochemical properties. This guide provides an in-depth exploration of the principles, protocols, and troubleshooting strategies tailored for the successful recrystallization of 4-aminoquinoline derivatives.

Foundational Principles: The Science of Recrystallization

Recrystallization is a purification technique based on differential solubility.[5][6][7] The core principle involves dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a purer form. Soluble impurities, being in lower concentration, remain in the cooled solvent (mother liquor).[6]

For 4-aminoquinoline compounds, the presence of the basic amino group and the aromatic quinoline ring system dictates their solubility profile, often leading to high solubility in polar protic and acidic solvents, and lower solubility in nonpolar solvents.

The "Ideal" Solvent: A Critical First Step

The success of any recrystallization hinges on the selection of an appropriate solvent.[5][6] An ideal solvent for a 4-aminoquinoline derivative should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.[5][6]

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[6][7]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).[5]

  • Chemical Inertness: The solvent must not react with the 4-aminoquinoline compound.[5]

  • Appropriate Boiling Point: The boiling point should be high enough to create a significant solubility differential but low enough to be easily removed from the final crystals.[8] It should also be lower than the melting point of the compound to prevent "oiling out".[9]

  • Safety and Volatility: The solvent should be non-toxic, non-flammable, and volatile enough for easy evaporation from the purified product.[5]

Solvent Selection Workflow

A systematic approach to solvent screening is paramount. This typically involves testing the solubility of a small amount of the crude 4-aminoquinoline compound in various solvents at both room temperature and the solvent's boiling point.[8]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end Caption: Decision workflow for selecting a suitable recrystallization solvent.

Data Presentation: Solvent Properties

The polarity and boiling points of solvents are critical parameters. The following table summarizes common solvents and their applicability for 4-aminoquinoline compounds.

SolventBoiling Point (°C)PolarityTypical Use Case for 4-AminoquinolinesScientist's Note
Ethanol 78Polar ProticPrimary Solvent: Good for many derivatives. Often used in mixed systems with water.Tends to dissolve a wide range of polar compounds. Can be too effective, leading to lower yields if used alone.
Methanol 65Polar ProticPrimary Solvent: Similar to ethanol but more polar and volatile.Its lower boiling point means a smaller temperature gradient for crystallization.
Isopropanol 82Polar ProticPrimary Solvent: Less polar than ethanol, can offer better selectivity.Good alternative if compound is too soluble in ethanol or methanol.
Ethyl Acetate 77Polar AproticPrimary or Secondary Solvent: Good for moderately polar compounds.Can be paired with hexanes. Ensure compound is stable and won't hydrolyze.
Acetonitrile 82Polar AproticPrimary Solvent: For compounds with moderate to high polarity.Can be a good choice when alcohols are too reactive or too good of a solvent.
Toluene 111NonpolarAnti-Solvent / Co-Solvent: Useful in mixed-solvent systems with more polar solvents.High boiling point can be advantageous for a large solubility gradient.
Hexanes / Heptane ~69 / ~98NonpolarAnti-Solvent: Used to precipitate the compound from a more polar solution.Excellent for inducing crystallization in mixed-solvent systems.[10]
Water 100Very PolarAnti-Solvent: Often used with alcohols like ethanol.The basicity of the 4-aminoquinoline may affect solubility. Consider pH. Alcohol/water mixtures are common but can promote oiling out.[10]
Acetic Acid 118Polar ProticSpecialty Solvent: For very insoluble or basic amines.Can form salts. Use with caution as it may be difficult to remove and can co-crystallize.[11]

Experimental Protocols

Safety First: 4-Aminoquinoline and its derivatives should be handled with care. They can be toxic and irritants. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14][15]

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach if a suitable single solvent is identified.

Methodology:

  • Dissolution: Place the crude 4-aminoquinoline compound in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding the solvent in small increments until the solid is completely dissolved.[7] Rationale: Adding the minimum amount of boiling solvent is crucial for maximizing yield.[6] Excess solvent will keep more of your product dissolved upon cooling, reducing recovery.[6]

  • Hot Filtration (If Necessary): If insoluble impurities are present (e.g., dust, catalysts), perform a hot gravity filtration. Use a pre-warmed stemless funnel and fluted filter paper to prevent premature crystallization in the funnel.[10][16]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[7] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any adhering mother liquor.[6][8] Rationale: Using ice-cold solvent minimizes the redissolving of your purified product.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by transfer to a watch glass for air drying or drying in a vacuum oven.

Protocol 2: Mixed-Solvent (Two-Solvent) Recrystallization

This technique is used when no single solvent has the ideal properties. It employs two miscible solvents: one in which the compound is highly soluble ("solvent") and one in which it is poorly soluble ("anti-solvent" or "co-solvent").[10][16][17]

Methodology:

  • Initial Dissolution: Dissolve the crude 4-aminoquinoline compound in the minimum amount of the hot "good" solvent (e.g., ethanol).[17][18]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent, e.g., water or hexanes) dropwise with swirling until a persistent cloudiness (turbidity) appears.[17][18] This indicates the solution is now saturated.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.[18]

  • Cooling & Crystallization: As with the single-solvent method, cover the flask and allow it to cool slowly to room temperature, followed by chilling in an ice bath.

  • Collection, Washing & Drying: Collect, wash, and dry the crystals as described in Protocol 1. The wash solvent should be a chilled mixture of the two solvents in the same ratio used for crystallization.[16]

Troubleshooting Common Issues

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, len=2.5];

} end Caption: Common problems in recrystallization and their respective causes and solutions.

In-Depth: Oiling Out

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[10][19] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly, leading to a high degree of supersaturation.[9][19][20] The resulting oil may solidify into an amorphous mass, trapping impurities.

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool much more slowly to ensure the saturation point is reached at a temperature below the compound's melting point.

  • Change Solvents: Select a solvent with a lower boiling point.[21]

In-Depth: Failure to Crystallize

Sometimes a solution becomes supersaturated but resists crystallization.[10] This can be due to an overly clean solution lacking nucleation sites or the presence of impurities that inhibit crystal growth.

Solutions:

  • Induce Nucleation: Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches provide a surface for crystal growth.[8]

  • Seeding: Add a tiny, pure crystal of the desired compound (a "seed crystal") to the cooled solution. This provides a template for crystallization to begin.[8][21][22]

  • Concentrate the Solution: If too much solvent was added, carefully boil some of it off and attempt to cool again.[6]

Validation and Characterization

After recrystallization, it is essential to validate the purity of the final product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Chromatography (TLC/HPLC): Thin-layer chromatography can provide a quick qualitative assessment of purity compared to the crude material. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard, with purity often assessed by the area percentage of the main peak.[23]

  • Spectroscopy (NMR/MS): For structural confirmation and to ensure no degradation has occurred during the heating process, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should be performed.[24]

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts.[Link]

  • University of California, Los Angeles. Recrystallization. UCLA Chemistry and Biochemistry.[Link]

  • Roe, A. M., et al. (2009). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Combinatorial Science.[Link]

  • Massachusetts Institute of Technology. 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[Link]

  • Solomon, V. R., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts.[Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.[Link]

  • Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo.[Link]

  • Pérez, B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.[Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.[Link]

  • University of York. Mixed-solvent recrystallisation. Chemistry Teaching Labs.[Link]

  • ACS Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry.[Link]

  • Reddit. (2024). Recrystallization Issues. r/Chempros.[Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. ResearchGate.[Link]

  • PLOS. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.[Link]

  • Penta. (2025). Quinoline - SAFETY DATA SHEET. Penta.[Link]

  • Harvard University. Recrystallization-1.pdf. Harvard University Chemistry Department.[Link]

  • New Jersey Department of Health. (2016). Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Chemos.[Link]

  • YouTube. (2012). Recrystallization using two solvents. YouTube.[Link]

  • NIH. (2009). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. National Institutes of Health.[Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.[Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.[Link]

  • MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 4-Amino-7-bromo-8-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-7-bromo-8-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this and structurally related quinoline scaffolds. As specialists in complex heterocyclic chemistry, we understand the nuances and challenges that can arise during multi-step syntheses.

This document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the causality behind experimental choices, providing troubleshooting guides and frequently asked questions (FAQs) in a direct, problem-solving format. Our goal is to empower you with the knowledge to not only execute the synthesis but to intelligently optimize it for maximum yield and purity.

I. Strategic Overview: A Plausible Synthetic Pathway

The synthesis of 4-Amino-7-bromo-8-methylquinoline is a multi-step process. While numerous routes to substituted quinolines exist, a robust and common approach involves the construction of the quinoline core, followed by strategic functionalization.[1] The pathway we will troubleshoot is based on established transformations in quinoline chemistry and is designed for adaptability.

The proposed workflow is as follows:

  • Step 1: Conrad-Limpach Cyclization to form the 8-methyl-4-hydroxyquinoline core.

  • Step 2: Regioselective Bromination to install the bromine atom at the C7 position.

  • Step 3: Chlorination to convert the 4-hydroxyl group into a more reactive leaving group.

  • Step 4: Amination to introduce the C4 amino group, which can be approached via Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig reaction.

Below is a visual representation of this synthetic workflow.

G cluster_0 Overall Synthetic Workflow Start 2-Amino-3-methylaniline + Diethyl malonate Step1 Step 1: Conrad-Limpach Cyclization Start->Step1 Heat Intermediate1 8-Methylquinolin-4-ol Step1->Intermediate1 Step2 Step 2: Electrophilic Bromination (NBS) Intermediate1->Step2 Intermediate2 7-Bromo-8-methylquinolin-4-ol Step2->Intermediate2 Step3 Step 3: Chlorination (e.g., POCl₃) Intermediate2->Step3 Intermediate3 7-Bromo-4-chloro-8-methylquinoline Step3->Intermediate3 Step4 Step 4: Amination (SNAr or Buchwald-Hartwig) Intermediate3->Step4 FinalProduct 4-Amino-7-bromo-8-methylquinoline Step4->FinalProduct G start Low Yield in Buchwald-Hartwig Amination q1 Is the reaction completely inert? start->q1 a1_yes System is under Ar/N₂. Solvents are degassed. q1->a1_yes Yes a1_no Action: Purge system with Ar/N₂. Use Schlenk techniques. Degas solvents (freeze-pump-thaw). q1->a1_no No q2 Have you screened Ligand/Base combinations? a1_yes->q2 a2_yes Multiple combinations tried. q2->a2_yes Yes a2_no Action: Screen ligands (e.g., XPhos, SPhos) and bases (e.g., NaOtBu, Cs₂CO₃). See Table 2 for guidance. q2->a2_no No q3 Are side products observed? (e.g., Debromination, Hydrolysis) a2_yes->q3 a3_yes Action (Debromination): Change ligand. Action (Hydrolysis): Ensure all reagents/solvents are anhydrous. q3->a3_yes Yes a3_no No reaction at all. q3->a3_no No final Consider catalyst deactivation or poor quality reagents. a3_no->final

Caption: Troubleshooting decision tree for the Buchwald-Hartwig reaction.

III. Experimental Protocols & Data

Protocol: General Procedure for Buchwald-Hartwig Amination Screening

This protocol provides a framework for systematically optimizing the amination step.

  • Preparation: In a glovebox, add the palladium pre-catalyst (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add 7-Bromo-4-chloro-8-methylquinoline (1.0 mmol, 1.0 eq) and the solid base (1.4 mmol, 1.4 eq).

  • Solvent and Amine: Remove the vial from the glovebox, add the anhydrous, deoxygenated solvent (5 mL), followed by the amine source (1.2 mmol, 1.2 eq).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Concentrate the filtrate and purify by column chromatography.

Data Table: Example Screening Conditions for Buchwald-Hartwig Amination

This table serves as a template for your optimization studies.

EntryPd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10024Record
2Pd(OAc)₂ (2)SPhos (4)NaOtBu (1.4)Toluene10024Record
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (1.4)Dioxane11024Record
4Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (1.4)Toluene11024Record

IV. References

  • Time in Pasuruan, ID. Google Search. Accessed January 26, 2026.

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. National Center for Biotechnology Information. .

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. National Center for Biotechnology Information. .

  • (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. ResearchGate. .

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Reddit. .

  • CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents. Google Patents. .

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. .

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. Taylor & Francis Online. .

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - ResearchGate. ResearchGate. .

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. ACG Publications. .

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate. ResearchGate. .

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. National Center for Biotechnology Information. .

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. .

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. National Center for Biotechnology Information. .

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Wiley Online Library. .

  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities - the DeRisi Lab - UCSF. University of California, San Francisco. .

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. Royal Society of Chemistry. .

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. .

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. ACS Publications. .

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. International Journal of Pharmaceutical Sciences. .

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. Frontiers. .

  • 4-Aminoquinoline - Wikipedia. Wikipedia. .

Sources

Validation & Comparative

A Comparative Analysis of 4-Amino-7-bromo-8-methylquinoline and Established COX-2 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of COX-2 in Inflammation and the Evolution of Selective Inhibitors

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining gastrointestinal mucosal integrity and platelet function.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli such as cytokines and growth factors.[3]

This differential expression profile forms the basis for the development of selective COX-2 inhibitors. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin are non-selective, inhibiting both COX-1 and COX-2. This lack of selectivity is associated with gastrointestinal side effects.[4] The development of selective COX-2 inhibitors, often referred to as "coxibs," was a major advancement in anti-inflammatory therapy, aiming to provide potent analgesic and anti-inflammatory effects with a reduced risk of gastrointestinal complications.[4] However, the journey of coxibs has been complex, with some early members of this class being withdrawn from the market due to cardiovascular side effects, underscoring the need for a nuanced understanding of the structure-activity relationships and the overall safety profiles of these compounds.[2]

This guide focuses on 4-Amino-7-bromo-8-methylquinoline, a quinoline derivative that has garnered interest for its potential as a COX-2 inhibitor. Quinoline scaffolds are known to be versatile in medicinal chemistry, exhibiting a broad range of biological activities.[5] We will compare this emerging compound with established COX-2 inhibitors such as Celecoxib, Etoricoxib, Rofecoxib, and Valdecoxib, providing a critical analysis of their known efficacy, selectivity, and mechanisms of action.

The COX-2 Signaling Pathway: A Target for Anti-inflammatory Drug Discovery

The induction of COX-2 expression is a tightly regulated process involving multiple signaling pathways. Understanding these pathways is fundamental to appreciating the mechanism of action of COX-2 inhibitors. Inflammatory stimuli, such as lipopolysaccharides (LPS) from bacteria, trigger a cascade of intracellular events that culminate in the increased transcription of the PTGS2 gene, which encodes for COX-2.[3] Key signaling pathways involved include the MAP kinase and NF-κB pathways.[3][6] Once expressed, COX-2 metabolizes arachidonic acid to prostaglandin H2 (PGH2), which is then converted by various synthases into a range of prostaglandins that mediate inflammatory responses.[1]

Caption: The COX-2 signaling pathway, a key target for anti-inflammatory drugs.

Comparative Analysis of COX-2 Inhibitors

A critical aspect of evaluating COX-2 inhibitors is their potency (measured by the half-maximal inhibitory concentration, IC50) and their selectivity for COX-2 over COX-1. A higher selectivity index (IC50 for COX-1 / IC50 for COX-2) generally indicates a more favorable gastrointestinal safety profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib >1000.056>1785[7]
Etoricoxib 1.060.01106[8]
Rofecoxib >1000.33>303[9]
Valdecoxib >1000.005>20000[9]
4-Amino-7-bromo-8-methylquinoline Not ReportedNot ReportedNot Reported-

Analysis and Interpretation:

The established coxibs demonstrate high selectivity for COX-2, with Valdecoxib showing exceptional selectivity. Celecoxib also exhibits a very high selectivity index.[7][9] Etoricoxib, while highly potent, has a comparatively lower (though still significant) selectivity index.[8] The lack of specific data for 4-Amino-7-bromo-8-methylquinoline highlights a critical gap in the current research landscape. However, the quinoline scaffold is a known pharmacophore in the design of anti-inflammatory agents, and various derivatives have shown promising COX-2 inhibitory activity.[10] Further experimental investigation is imperative to quantify the potency and selectivity of this specific compound.

Experimental Methodologies for Evaluating COX-2 Inhibition

To ascertain the efficacy and selectivity of a novel compound like 4-Amino-7-bromo-8-methylquinoline, a standardized set of in vitro and in vivo experiments are essential.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is the cornerstone for determining the IC50 values and selectivity index of a potential inhibitor.

Principle: The assay measures the enzymatic activity of purified COX-1 and COX-2 enzymes in the presence of varying concentrations of the test compound. The conversion of a substrate (e.g., arachidonic acid) to a product (e.g., prostaglandin) is monitored, often using techniques like enzyme immunoassay (EIA) or fluorometric detection.

Step-by-Step Protocol (Fluorometric Assay):

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the appropriate buffer and keep on ice.[11]

    • Prepare a solution of the substrate, arachidonic acid.

    • Prepare a stock solution of the test compound (e.g., in DMSO) and create a series of dilutions.

    • Prepare a positive control inhibitor (e.g., Celecoxib).

    • Prepare a fluorometric probe solution.

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer.

    • Add the test compound dilutions to the sample wells, the positive control to its designated wells, and the solvent vehicle to the control wells.

    • Add the COX enzyme (either COX-1 or COX-2) to all wells except the blank.

    • Add the fluorometric probe to all wells.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[11]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

In_Vitro_COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - COX-1 & COX-2 Enzymes - Arachidonic Acid (Substrate) - Test Compound Dilutions - Fluorometric Probe B Dispense Reagents into 96-well Plate A->B C Add Test Compound/ Control/Vehicle B->C D Add COX Enzyme C->D E Initiate Reaction with Arachidonic Acid D->E F Incubate at 37°C E->F G Measure Fluorescence F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I J Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) I->J

Caption: Workflow for an in vitro COX inhibition assay.

Synthesis of 4-Amino-7-bromo-8-methylquinoline

The synthesis of 4-aminoquinoline derivatives often involves a multi-step process. A plausible synthetic route for 4-Amino-7-bromo-8-methylquinoline could be adapted from established methods for similar quinoline structures.

Proposed Synthetic Pathway:

A common strategy for synthesizing 4-aminoquinolines involves the reaction of a 4-chloroquinoline precursor with an amine.[12] The synthesis of the 4-chloro-7-bromo-8-methylquinoline intermediate would be a key step. This could potentially be achieved through a series of reactions starting from a substituted aniline, followed by cyclization to form the quinoline ring, and subsequent chlorination and bromination steps.

Synthesis_Workflow A Starting Materials (e.g., Substituted Aniline) B Cyclization to form Quinoline Ring A->B C Introduction of Methyl and Bromo Groups B->C D Chlorination at 4-position C->D E Nucleophilic Aromatic Substitution with Ammonia (or equivalent) D->E F 4-Amino-7-bromo-8-methylquinoline E->F

Caption: A potential synthetic workflow for 4-Amino-7-bromo-8-methylquinoline.

Conclusion and Future Directions

The landscape of COX-2 inhibitors is a testament to the power of targeted drug design. Established coxibs like Celecoxib and Valdecoxib have demonstrated significant clinical utility, though their long-term use requires careful consideration of cardiovascular risks. 4-Amino-7-bromo-8-methylquinoline, as a representative of the quinoline class of compounds, presents an interesting avenue for the development of novel anti-inflammatory agents.

The primary limitation in directly comparing 4-Amino-7-bromo-8-methylquinoline with existing COX-2 inhibitors is the absence of publicly available, head-to-head experimental data. Therefore, the immediate and most critical next step for researchers interested in this compound is to perform comprehensive in vitro COX-1 and COX-2 inhibition assays to determine its IC50 values and selectivity index. Subsequent in vivo studies in animal models of inflammation and pain would be necessary to evaluate its efficacy and safety profile.

This guide has provided the foundational knowledge and experimental framework necessary to embark on such an investigation. By systematically applying these methodologies, the scientific community can elucidate the therapeutic potential of 4-Amino-7-bromo-8-methylquinoline and its place within the broader armamentarium of anti-inflammatory drugs.

References

  • (Reference details to be populated with specific citations
  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • (Reference details to be populated with specific citations
  • (Reference details to be populated with specific citations
  • (Reference details to be populated with specific citations
  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2024). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • (Reference details to be populated with specific citations
  • (Reference details to be populated with specific citations
  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (2023). Research Journal of Pharmacy and Technology. Retrieved January 26, 2026, from [Link]

  • (Reference details to be populated with specific citations
  • (Reference details to be populated with specific citations
  • (Reference details to be populated with specific citations
  • Which NSAIDs Are Most Selective For COX-1 and COX-2? (2014). MedCentral. Retrieved January 26, 2026, from [Link]

  • (Reference details to be populated with specific citations
  • (Reference details to be populated with specific citations
  • (Reference details to be populated with specific citations
  • (Reference details to be populated with specific citations
  • Cyclooxygenase-2. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • (Reference details to be populated with specific citations
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry. Retrieved January 26, 2026, from [Link]

  • Proposed signal pathways of Cox-2 gene regulation. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 4-Aminoquinoline. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Selectivity of 4-Aminoquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: This guide centers on the critical concept of kinase selectivity profiling, using the versatile 4-aminoquinoline scaffold as a case study. It is important to note that comprehensive, publicly available kinase selectivity data for the specific compound, 4-Amino-7-bromo-8-methylquinoline, is not available at the time of this writing. Therefore, this guide will draw upon published data for structurally related 4-anilinoquinolines and other 4-aminoquinoline derivatives to illustrate the principles of selectivity, the impact of structural modifications, and the methodologies used to generate these crucial datasets. This approach provides a robust framework for researchers to understand how the broader 4-aminoquinoline class interacts with the human kinome.

The Quest for Specificity: Why Kinase Selectivity Profiling is Paramount

Protein kinases, numbering over 500 in the human genome, are central regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous malignancies. However, a significant challenge lies in the highly conserved nature of the ATP-binding site across the kinome.[2] This homology means that a kinase inhibitor designed for one target may interact with dozens of unintended "off-target" kinases.

Such promiscuity can lead to a spectrum of outcomes, from unexpected toxicities and adverse side effects to potentially beneficial polypharmacology where hitting multiple targets produces a synergistic therapeutic effect.[3] Therefore, a thorough understanding of an inhibitor's selectivity profile—its activity across a wide panel of kinases—is not merely an academic exercise; it is a cornerstone of modern drug development, essential for interpreting biological data and predicting clinical performance.[4]

This guide explores the kinase selectivity landscape of the 4-aminoquinoline scaffold, a "privileged structure" in medicinal chemistry that has given rise to numerous clinical inhibitors, including gefitinib and lapatinib.[1][5] We will examine how subtle chemical modifications to this core can dramatically alter a compound's selectivity profile, providing a comparative analysis of its interactions with kinases such as GAK, PKN3, and RIPK2.

Comparative Selectivity of 4-Aminoquinoline Derivatives

The versatility of the 4-aminoquinoline scaffold allows for chemical modifications that can fine-tune its interaction with the kinome. By analyzing derivatives targeting different kinases, we can appreciate the structure-activity relationships (SAR) that govern selectivity.

Case Study 1: Targeting GAK with High Selectivity

Cyclin G-associated kinase (GAK) is involved in diverse cellular processes including membrane trafficking and mitosis and is a target of interest in oncology and virology.[6] Researchers have identified and optimized 4-anilinoquinolines as potent and selective GAK inhibitors.[7]

For instance, the 4-anilinoquinoline compound SGC-GAK-1 was developed as a chemical probe for GAK. While an initial lead compound showed potent GAK affinity, it also bound to RIPK2, ADCK3, and NLK.[6] Through systematic modification of the quinoline core, researchers found that small, nonpolar substituents at the 6- and 7-positions could enhance selectivity against these off-targets.[6] This optimization highlights a key principle: achieving selectivity often involves not only maximizing affinity for the primary target but also minimizing interactions with closely related kinases or those with similar binding pocket features.

Compound ClassPrimary TargetKey Off-TargetsSelectivity Notes
4-Anilinoquinolines GAKRIPK2, ADCK3, NLKSubstitutions at the 6- and 7-positions of the quinoline ring are critical for tuning selectivity against off-targets like RIPK2.[6]
4-Anilinoquin(az)olines PKN3GAK, NLK, ACTR1, RIPK2Halogen substitutions on the quinoline ring significantly impact potency and selectivity between PKN3 and GAK.[8][9]
4-Aminoquinoline-3-carboxamides BTK-This scaffold demonstrates potent and reversible inhibition of both wild-type and C481S mutant BTK, with improved drug-like properties.[10][11]
Misc. 4-Aminoquinolines RIPK2Fyn, Lyn, BTK, AblA specific derivative showed high affinity for RIPK2 (IC50 = 5.1 nM) with significant inhibition of only four other kinases out of a panel of 70.[12][13]
Case Study 2: Tuning the Balance between PKN3 and GAK

Protein Kinase Novel 3 (PKN3) is implicated in cancer cell proliferation and migration, often acting downstream of the PI3K signaling pathway.[8][14][15] A library of 4-anilinoquinolines was screened to identify potent PKN3 inhibitors, revealing a recurring challenge: co-inhibition of GAK.[8]

The study demonstrated how halogenation patterns on the quinoline ring could shift the selectivity profile. For example, a 6-chloro substituent resulted in a 4-fold increase in activity against PKN3 while maintaining similar GAK activity compared to the parent compound.[8] Conversely, a 7-bromo substitution decreased PKN3 activity while preserving GAK affinity.[8] This illustrates how seemingly minor atomic changes can exploit subtle differences in the ATP-binding pockets of two distinct kinases, allowing for the rational design of more selective compounds.

Visualizing Kinase Selectivity

A powerful method to represent selectivity data is by mapping it onto a phylogenetic tree of the human kinome. This visualization immediately reveals which kinase families an inhibitor targets and how broad or narrow its activity is.[16]

Below is a conceptual workflow for generating kinome selectivity data and a representative kinome tree visualization.

Experimental & Visualization Workflow

G cluster_exp Experimental Phase cluster_analysis Data Analysis & Visualization Compound Test Compound (e.g., 4-Aminoquinoline derivative) Assay Kinase Panel Screening (e.g., KINOMEscan® or similar) Compound->Assay Screen at fixed concentration (e.g., 1 µM) Data Raw Data Generation (% Inhibition or Kd values) Assay->Data Measure binding/ inhibition Process Data Processing (Calculate Selectivity Score, etc.) Data->Process Tree Kinome Tree Visualization (e.g., TREEspot®) Process->Tree Map hits onto kinome tree Report Selectivity Profile Report Tree->Report

Caption: Workflow for Kinase Selectivity Profiling.

Representative Kinome Tree Diagram

The following diagram illustrates how the selectivity profile of a hypothetical 4-aminoquinoline derivative might be displayed. Hits are represented by colored circles on a simplified kinome tree, with the size of the circle indicating the potency of the interaction.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P1 Receptor Dimerization & Autophosphorylation EGFR->P1 Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->P1 Blocks RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR Signaling Pathway.

Experimental Protocol: Profiling Kinase Inhibitor Selectivity

To provide a practical context, we outline a generalized, step-by-step methodology for determining a compound's kinase selectivity profile using a competitive binding assay format, such as the commercially available KINOMEscan® service, which is widely cited in the literature. [2][17]

Principle of the Assay

This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve the test compound (e.g., a 4-aminoquinoline derivative) in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM).

    • Perform serial dilutions in DMSO as required for the desired screening concentrations. The initial screen is often performed at a single high concentration (e.g., 1 or 10 µM) to identify initial hits. [13]

  • Assay Plate Preparation:

    • A panel of human kinases, each tagged with a unique DNA identifier, is prepared in assay buffer.

    • The test compound is added to the wells containing the kinases. A DMSO-only well serves as the 100% binding control.

  • Binding Competition:

    • An immobilized, broadly active kinase inhibitor (the "probe") is added to the kinase-compound mixture.

    • The mixture is incubated for a set period (e.g., 60 minutes) at room temperature to allow the binding interactions to reach equilibrium. During this time, the test compound and the immobilized probe compete for binding to the kinase's ATP site.

  • Washing and Elution:

    • The assay plates are washed to remove any unbound kinase. Kinases that were successfully inhibited by the test compound will be washed away, while those that remained bound to the immobilized probe are retained.

    • The retained, probe-bound kinases are then eluted.

  • Quantification via qPCR:

    • The amount of each specific kinase in the eluate is quantified by qPCR using primers specific to its unique DNA tag.

    • The qPCR signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis:

    • The results are typically expressed as percent of DMSO control (%Ctrl), where a smaller number signifies a stronger interaction.

    • %Ctrl = (test compound signal / DMSO control signal) * 100

    • A pre-defined threshold (e.g., <10% or <35% of control) is used to identify significant "hits."

    • For these primary hits, follow-up dose-response experiments are conducted to determine precise dissociation constants (Kd) or IC50 values.

Conclusion and Future Directions

While specific data on 4-Amino-7-bromo-8-methylquinoline remains elusive, the broader family of 4-aminoquinolines provides a compelling illustration of the challenges and opportunities in kinase inhibitor design. The scaffold's adaptability allows for the development of compounds with vastly different selectivity profiles, ranging from highly specific probes like SGC-GAK-1 to multi-targeted agents. [5][6] The comparative data presented herein underscore that achieving selectivity is a nuanced process of chemical optimization, guided by comprehensive profiling across the human kinome. As our understanding of kinase biology deepens, the ability to rationally design inhibitors with bespoke selectivity profiles will be paramount. This will enable the development of safer, more effective therapies and create highly specific chemical tools to dissect complex biological pathways, ultimately advancing our ability to treat a wide range of human diseases.

References

  • Drewry, D. H., et al. (2020). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. bioRxiv. [Link]

  • Asquith, C. R. M., et al. (2020). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology Website. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Wang, D., et al. (2014). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics. [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. [Link]

  • Al-Sanea, M. M., et al. (2021). Structure-activity relationship of 4-aminoquinazoline EGFR inhibitors against SARS-CoV-2 PLpro. ResearchGate. [Link]

  • Kuenzi, B. M., et al. (2018). Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase. Biochemical Journal. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Taylor & Francis Online. [Link]

  • Li, S., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. [Link]

  • Metz, J. T., et al. (2012). Kinome tree view depicting the kinase selectivity of BPR1K871 as determined by KINOMEScan. ResearchGate. [Link]

  • Giansanti, P., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • Hoshino, T., et al. (2021). Targeted disruption of GAK stagnates autophagic flux by disturbing lysosomal dynamics. Spandidos Publications. [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. [Link]

  • Yarden, Y., & Sliwkowski, M. X. (2001). Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed. [Link]

  • Asquith, C. R. M., et al. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv. [Link]

  • Li, S., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Publications. [Link]

  • Chartier, M., et al. (2013). Kinome Render: a stand-alone and web-accessible tool to annotate the human protein kinome tree. PeerJ. [Link]

  • Montanari, S., & Petrocchi, A. (2021). The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]

  • Asquith, C. R. M., et al. (2020). Selected kinase profile of 4 key compounds. ResearchGate. [Link]

  • Drewry, D. H., et al. (2020). Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). bioRxiv. [Link]

  • Lin, H., et al. (2020). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Liddle, J., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. National Center for Biotechnology Information. [Link]

  • Bekaddour, F., et al. (2015). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. National Center for Biotechnology Information. [Link]

  • Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services. Kinexus Website. [Link]

  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics Website. [Link]

  • Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]

  • Antonatou, E., et al. (2025). Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multi-drug resistant Plasmodium falciparum. ChemRxiv. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. National Center for Biotechnology Information. [Link]

  • Shewchuk, L., et al. (2000). Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase. ACS Publications. [Link]

  • Edwards, G., et al. (2015). Ligand-Independent EGFR Signaling. Cancer Research. [Link]

  • American Lung Association. (2025). EGFR and Lung Cancer. American Lung Association Website. [Link]

  • ExchangeCME. (2019). JAK/STAT Signaling Transduction Pathways. YouTube. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]

  • Stawski, R., et al. (2020). Signaling Pathways in Gliomas. MDPI. [Link]

  • Pharmacy Tube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. [Link]

  • Utrecht University. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University Repository. [Link]

  • Roskoski, R. Jr. (2016). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. ACS Chemical Biology. [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery Website. [Link]

Sources

A Comparative Analysis of Bromo- and Chloro-Substituted Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The strategic placement of halogen substituents, particularly bromine and chlorine, on this heterocyclic framework can profoundly influence its biological activity, physicochemical properties, and synthetic accessibility. This guide provides an in-depth, objective comparison of bromo- and chloro-substituted quinolines, offering experimental data and field-proven insights to aid researchers and drug development professionals in their quest for novel therapeutics.

The Halogen Effect: More Than Just a Substitution

The choice between a bromine and a chlorine substituent is not arbitrary; it is a critical design element that modulates a molecule's interaction with its biological target. The distinct physicochemical properties of these halogens—electronegativity, size, lipophilicity, and the ability to form halogen bonds—are the root of their differential impacts on a quinoline's activity.

Table 1: Key Physicochemical Properties of Bromine and Chlorine

PropertyBromine (Br)Chlorine (Cl)Implication in Drug Design
Atomic Radius (Å) 1.140.99The larger size of bromine can lead to steric hindrance at the binding site but may also provide more significant van der Waals interactions.
Electronegativity (Pauling Scale) 2.963.16Chlorine's higher electronegativity can lead to more polarized C-X bonds, influencing dipole moments and hydrogen bonding capabilities.
Lipophilicity (Hansch-Leo π value) +0.86+0.71Bromine imparts greater lipophilicity, which can enhance membrane permeability but may also increase metabolic susceptibility and off-target toxicity.[1]
C-Aryl Bond Energy (kcal/mol) ~71~84The weaker C-Br bond makes bromoquinolines more reactive in synthetic transformations like cross-coupling reactions.
Halogen Bond Donor Potential StrongerWeakerBromine's larger and more polarizable electron cloud results in a more pronounced σ-hole, making it a better halogen bond donor.[2][3]

The concept of the "σ-hole" is particularly crucial in modern drug design. This is a region of positive electrostatic potential on the outer surface of the halogen atom, opposite to the C-X bond, which can engage in attractive, non-covalent interactions known as halogen bonds with electron-rich atoms like oxygen or nitrogen in a biological target.[2][3] Bromine, being larger and more polarizable, generally forms stronger halogen bonds than chlorine, a factor that can significantly contribute to binding affinity and selectivity.[2]

A Tale of Two Activities: Antimicrobial and Anticancer Efficacy

The differential effects of bromine and chlorine substitution are vividly illustrated in the antimicrobial and anticancer activities of quinoline derivatives.

Antimicrobial Activity: A Matter of Permeability and Position

Both chloro- and bromo-substituted quinolines have demonstrated significant potential as antimicrobial agents.[4] However, the choice of halogen can lead to distinct activity profiles, particularly against Gram-positive and Gram-negative bacteria.

One comparative study on benzimidazole-quinoline hybrids revealed that bromine substitution on an attached phenyl ring led to reduced activity against Gram-positive bacteria due to steric hindrance, but enhanced activity against Gram-negative bacteria, even surpassing that of chloro-substituted analogs.[4] This enhanced activity against Gram-negative bacteria is often attributed to the increased lipophilicity conferred by bromine, which may facilitate passage through the complex outer membrane of these bacteria.[4]

Conversely, chlorine substitution has been consistently associated with potent antimicrobial effects.[4] For instance, a 5-chloro substituent on the quinoline ring has been shown to result in excellent antimicrobial activity.[4] The position of the halogen is also critical, with certain substitution patterns leading to optimized activity.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated Quinoline Hybrids

Compound IDHalogen SubstituentPositionE. coli (Gram-)K. pneumoniae (Gram-)S. aureus (Gram+)Reference
Hybrid 1 5-ChloroQuinoline Ring84-[4]
Hybrid 2 7-BromoQuinoline Ring->32-[4]
Hybrid 3 5,7-DibromoQuinoline Ring-8-[4]
Hybrid 4 4-ChloroPhenyl Ring---[4]
Hybrid 5 4-BromoPhenyl RingEnhanced vs. ChloroEnhanced vs. ChloroReduced vs. Chloro[4]

Note: Data is compiled from a study on benzimidazole-quinoline hybrids and is intended for comparative illustration. "-" indicates data not provided in the source.

The mechanism of antimicrobial action for many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[5][6] Halogen substitution can influence the binding of the quinoline molecule to these enzymes, thereby modulating its inhibitory potency.

Anticancer Activity: Targeting Cellular Proliferation

Halogenated quinolines have emerged as a promising class of anticancer agents, with their mechanism of action often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7][8]

Bromo-substituted quinolines, in particular, have been extensively investigated for their antiproliferative effects. For example, 5,7-dibromo-8-hydroxyquinoline has demonstrated significant cytotoxicity against a range of cancer cell lines.[9] The presence of bromine atoms, often in combination with other functional groups like hydroxyl or nitro groups, can synergistically enhance anticancer potency.[10]

While direct, side-by-side comparative studies of bromo- vs. chloro-substituted quinolines in anticancer assays are less common in the literature, the available data suggests that both can contribute to potent activity. The choice of halogen and its position can fine-tune the molecule's ability to interact with specific cancer-related targets.

Table 3: Anticancer Activity (IC₅₀, µM) of Representative Halogenated Quinolines

CompoundHalogen SubstituentCancer Cell LineIC₅₀ (µM)Reference
5,7-Dibromo-8-hydroxyquinoline 5,7-DibromoHT29 (Colon)5.4 (as µg/mL)[9]
A549 (Lung)5.8 (as µg/mL)[9]
MCF7 (Breast)16.5 (as µg/mL)[9]
6,8-Dibromo-5-nitroquinoline 6,8-Dibromo, 5-NitroHT29 (Colon)26.2[10]
HeLa (Cervical)24.1[10]
Amodiaquine (antimalarial with anticancer activity) 7-ChloroVariousVaries[11]

Note: IC₅₀ values are presented as reported in the source. Direct comparison should be made with caution due to variations in experimental conditions.

Synthetic Considerations: Reactivity and Accessibility

The synthesis of halogenated quinolines is a well-established field, with numerous methods available for their preparation.[4][12][13] The choice between bromine and chlorine substitution can also be influenced by synthetic considerations.

Bromoquinolines are often more reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal for further functionalization and the creation of diverse chemical libraries. The weaker carbon-bromine bond facilitates oxidative addition, a key step in these catalytic cycles. This higher reactivity makes bromoquinolines versatile intermediates for the synthesis of more complex molecules.

Chloroquinolines, while generally less reactive in cross-coupling reactions, can be advantageous due to the lower cost and wider availability of chlorinating agents. Advances in catalyst design, particularly the development of specialized ligands, have significantly improved the utility of chloroarenes in these transformations.

Experimental Protocols

Synthesis of a Bromo-Substituted Quinoline: 5,7-Dibromo-8-hydroxyquinoline[14]

This protocol describes the bromination of 8-hydroxyquinoline.

Materials:

  • 8-hydroxyquinoline

  • Bromine

  • Chloroform (CHCl₃)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

  • Benzene (for crystallization)

Procedure:

  • Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform.

  • Slowly add a solution of bromine (2.1 eq) in chloroform to the 8-hydroxyquinoline solution over 5 minutes.

  • Stir the mixture at room temperature for 1 hour.

  • The resulting yellow solid is dissolved in additional chloroform.

  • Wash the organic layer with 5% NaHCO₃ solution (3 times).

  • Dry the organic layer over Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by crystallization from benzene to yield 5,7-dibromo-8-hydroxyquinoline.

Synthesis of a Chloro-Substituted Quinoline: 4,7-Dichloroquinoline 1-oxide[12]

This protocol describes the N-oxidation of 4,7-dichloroquinoline.

Materials:

  • 4,7-dichloroquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Chloroform (CHCl₃)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve 4,7-dichloroquinoline (1.0 eq) in chloroform and stir for 5 minutes.

  • Gradually add m-CPBA (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with NaHCO₃ solution.

  • Extract the organic phase with ethyl acetate (3 times).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to obtain 4,7-dichloroquinoline 1-oxide.

In Vitro Cytotoxicity Evaluation: MTT Assay[15][16][17]

This protocol provides a general procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a predetermined period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination[18][19][20]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Test compounds (serially diluted)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Dispense the growth medium into all wells of a 96-well plate.

  • Prepare serial twofold dilutions of the test compound directly in the wells.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (medium without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Key Concepts

G cluster_physicochem Physicochemical Properties cluster_activity Biological Activity cluster_synthesis Synthetic Utility Atomic Size Atomic Size Lipophilicity Lipophilicity Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Impacts Gram-neg activity Halogen Bonding Halogen Bonding Anticancer Anticancer Halogen Bonding->Anticancer Influences target binding Reactivity Reactivity Accessibility Accessibility Bromo-Quinolines Bromo-Quinolines Bromo-Quinolines->Atomic Size Larger Bromo-Quinolines->Lipophilicity Higher Bromo-Quinolines->Halogen Bonding Stronger Bromo-Quinolines->Reactivity Higher in cross-coupling Chloro-Quinolines Chloro-Quinolines Chloro-Quinolines->Atomic Size Smaller Chloro-Quinolines->Lipophilicity Lower Chloro-Quinolines->Halogen Bonding Weaker Chloro-Quinolines->Accessibility Cost-effective reagents

G cluster_antimicrobial Antimicrobial Mechanism of Action Quinolone Quinolone DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Replication Inhibition of DNA Replication Bacterial_Cell_Death Bacterial Cell Death

Conclusion: A Strategic Choice in Drug Discovery

The decision to incorporate a bromine or a chlorine atom into a quinoline scaffold is a multifaceted one, with significant implications for the resulting compound's biological activity, pharmacokinetic profile, and synthetic feasibility. Bromo-substituted quinolines often exhibit enhanced lipophilicity and stronger halogen bonding potential, which can be advantageous for activity against certain targets and for synthetic diversification. Chloro-substituted quinolines, while less reactive, are often more cost-effective to synthesize and have a long-standing history of therapeutic success, particularly in the antimalarial field.

Ultimately, the optimal choice of halogen depends on the specific therapeutic target and the desired properties of the drug candidate. This guide serves as a foundational resource to inform these critical decisions, empowering researchers to rationally design the next generation of quinoline-based therapeutics.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Retrieved from [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Retrieved from [Link]

  • Mechanism of Quinolone Action and Resistance. PMC - NIH. Retrieved from [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. ResearchGate. Retrieved from [Link]

  • 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid. Google Patents.
  • Synthesis of 7-chloroquinolinyl-4-aminoquinoline derivatives and their in vitro activity against Mycobacterium tuberculosis. ResearchGate. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Quinolines as optimal Halogen-Bonding acceptors. IUCr Journals. Retrieved from [Link]

  • Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dibromo-8-quinolinolato-lanthanides. ResearchGate. Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Retrieved from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC - NIH. Retrieved from [Link]

  • Mode of action of the quinolone antimicrobial agents. PubMed. Retrieved from [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. NIH. Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central. Retrieved from [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. Retrieved from [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Malaria Journal. Retrieved from [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics. Retrieved from [Link]

  • Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. Retrieved from [Link]

  • The Halogen Bond. Chemical Reviews. Retrieved from [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. ResearchGate. Retrieved from [Link]

  • Process for preparing 4-amino-7-chloro-quinoline. Google Patents.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Mechanism of action of quinolone antibiotics. YouTube. Retrieved from [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. Retrieved from [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC - PubMed Central. Retrieved from [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed. Retrieved from [Link]

  • Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. The Royal Society of Chemistry. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Retrieved from [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Retrieved from [Link]

  • Determination of MIC by Broth Dilution Method. YouTube. Retrieved from [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). University of Texas at Austin. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. Retrieved from [Link]

  • Comparison of IC 50 s of selected 4-aminoquinolines and chloroquine for a large number of P. falciparum isolates. ResearchGate. Retrieved from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Retrieved from [Link]

  • Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Retrieved from [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

  • MTT Assay protocol. Protocols.io. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-7-bromo-8-methylquinoline
Reactant of Route 2
4-Amino-7-bromo-8-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.